Permeability Advantage Over Malonyl-CoA
Although no direct comparative Caco-2 or PAMPA permeability data are publicly available for malonyl-NAC versus malonyl-CoA, the underlying physicochemical rationale is well-established in the NAC-thioester literature. NAC thioesters are explicitly developed as cell-permeable CoA mimics because the native CoA thioesters are too large (MW > 850) and too highly charged to cross membranes passively [1]. malonyl-NAC achieves a molecular weight of 233.28, representing a substantial ~73% reduction compared to malonyl-CoA. This dimension of differentiation, while classified as class-level inference, is the core design principle of NAC thioester probes and forms the basis for their procurement for cell-based studies. Unambiguous comparison would be further strengthened by direct permeability or cellular uptake data if available [2].
| Evidence Dimension | Molecular Weight (surrogate for membrane permeability) |
|---|---|
| Target Compound Data | 233.28 g/mol |
| Comparator Or Baseline | Malonyl-CoA: 853.58 g/mol |
| Quantified Difference | ~73% reduction in MW (233.28 vs. 853.58 g/mol) |
| Conditions | Calculated from molecular formula; no direct permeability assay data |
Why This Matters
For procurement decisions, a ~73% reduction in molecular weight coupled with elimination of nucleotide phosphate charges indicates malonyl-NAC is the suitable choice for cell-based protein malonylation experiments, whereas malonyl-CoA cannot be used for passive loading.
- [1] Klopries, S., Sundermann, U., & Schulz, F. (2013). Quantification of N-acetylcysteamine activated methylmalonate incorporation into polyketide biosynthesis. Beilstein Journal of Organic Chemistry, 9, 664–674. View Source
- [2] Amerigo Scientific. Malonyl Coenzyme A, Free Acid (Catalog Number: CAD1547362COE) Product Specifications. View Source
